[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol
Description
Properties
IUPAC Name |
(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c10-3-6-8-7(9-11-6)5-1-2-12-4-5/h1-2,4,10H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPARLKVFEDBTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NOC(=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound with high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity.
Chemical Reactions Analysis
[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity
- Studies have shown that oxadiazoles exhibit significant antimicrobial properties. Research indicates that derivatives of [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
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Anti-cancer Properties
- The compound has shown promise in inhibiting cancer cell proliferation in vitro. Specific derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects and potential mechanisms involving apoptosis induction.
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Neuroprotective Effects
- Recent studies suggest that oxadiazole derivatives may protect neuronal cells from oxidative stress and neurodegeneration. This opens avenues for developing treatments for neurodegenerative diseases like Alzheimer's.
Material Science Applications
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Polymer Chemistry
- This compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
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Organic Electronics
- The thiophene component makes this compound suitable for applications in organic semiconductors. Research indicates that it can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), improving charge transport properties.
Environmental Applications
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Pesticide Development
- The compound's biological activity has led to investigations into its use as a pesticide or herbicide. Its ability to disrupt biological processes in pests could provide a basis for developing environmentally friendly agricultural chemicals.
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Sensor Technology
- The unique electronic properties of this compound make it a candidate for sensor applications, particularly in detecting environmental pollutants or toxic substances.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Case Study 2: Polymer Synthesis
Researchers synthesized a series of polymers incorporating this compound and assessed their mechanical properties. The resulting materials exhibited improved tensile strength and flexibility compared to conventional polymers.
Mechanism of Action
The mechanism of action of [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, derivatives of oxadiazole have been shown to inhibit enzymes like carbonic anhydrase, which is involved in various physiological processes . The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Functional Group Variations
- The amine group may also facilitate interactions with acidic residues in biological targets, differing from the hydrogen-bonding capacity of the methanol group .
- Cyclohexyl[3-(3,5-difluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol (): Substituting thiophene with a difluoromethoxyphenyl group increases lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects. The cyclohexyl moiety adds steric bulk, which may reduce membrane permeability compared to the planar thiophene ring .
Heteroaromatic Ring Substitutions
- The methoxyacetamide side chain introduces hydrogen-bond acceptors, contrasting with the simpler hydroxymethyl group in the target compound .
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol ():
Replacing thiophen-3-yl with thiophen-2-yl alters the spatial orientation of the sulfur atom, affecting π-stacking interactions. The pyridine-thiol group introduces acidity (via the thiol), enabling disulfide bond formation or metal chelation, which are absent in the target compound .
Physicochemical and Pharmacokinetic Properties
Biological Activity
[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol is a heterocyclic compound characterized by the presence of a thiophene ring fused with an oxadiazole moiety. The unique structural features of this compound contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.
The molecular formula of this compound is C7H7N3OS, with a molecular weight of approximately 179.21 g/mol. Its structure includes both electron-rich and electron-deficient regions, which can facilitate interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiophene and oxadiazole rings exhibit significant antimicrobial properties. In one study, derivatives of oxadiazoles were tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| 1 | Antimicrobial against E. coli | |
| 2 | Antifungal against C. albicans | |
| 3 | Broad-spectrum antibacterial |
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a recent evaluation showed that compounds with similar structural frameworks exhibited cytotoxic effects on human lung cancer cell lines (A549). The IC50 values for these compounds ranged from 11.20 to 59.61 µg/mL after 72 hours of treatment.
The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Anti-inflammatory Activity
The anti-inflammatory properties of thiophene and oxadiazole derivatives have also been documented. These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for their biological activities. The researchers found that modifications to the thiophene ring significantly influenced the potency and selectivity of these compounds against various cancer cell lines and microbial strains.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : Interaction with receptors can lead to altered signaling pathways that affect inflammation and immune responses.
- DNA Interaction : Some derivatives have shown potential in binding DNA, leading to interference in replication processes within cancer cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of thiophene-3-carboxylic acid derivatives with hydroxylamine intermediates. For example, thiophene-3-carboxamide can be reacted with hydroxylamine under reflux in ethanol to form the oxadiazole ring, followed by reduction or functionalization to introduce the methanol group. Optimization includes controlling reaction temperature (70–90°C), solvent polarity (ethanol/methanol), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography is critical to isolate the product .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR identify proton environments (e.g., thiophene protons at δ 7.2–7.8 ppm) and carbon connectivity.
- X-ray crystallography : SHELX software is widely used for structure refinement. For example, ORTEP diagrams (Fig. 3 in ) confirm bond angles and spatial arrangement of the oxadiazole-thiophene system .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 223.05) .
Advanced Research Questions
Q. How do electronic and steric effects of the thiophene substituent influence the reactivity of the oxadiazole ring in this compound?
- Methodological Answer : The electron-rich thiophene ring increases the electrophilicity of the oxadiazole C-5 position, facilitating nucleophilic attacks (e.g., esterification or alkylation). Steric hindrance from the thiophene’s 3-position substituent may reduce reactivity at adjacent sites. Computational studies (DFT) can map electron density distribution, while Hammett constants quantify substituent effects .
Q. What strategies can resolve contradictions in biological activity data for this compound across different studies?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and concentrations (IC50 vs. EC50).
- Structural analogs : Compare with compounds like [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol to isolate substituent-specific effects .
- Dose-response curves : Validate activity thresholds using multiple replicates and orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2). Parameters include grid box size (20 ų) and Lamarckian genetic algorithms.
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds between the oxadiazole O and His90 in the active site) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
